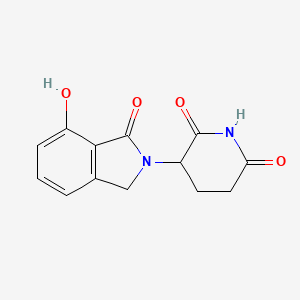

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

3-(4-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-9-3-1-2-7-6-15(13(19)11(7)9)8-4-5-10(17)14-12(8)18/h1-3,8,16H,4-6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHINEOZMGPJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Starting Material : 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (2.73 g, 1 mmol) is dissolved in an anhydrous ether solvent.

-

Catalyst System : Copper powder (0.013 g, 0.2 mmol) and sodium nitrite (NaNO₂, 0.69 g, 1 mmol) are added under ice-bath conditions.

-

Thermal Activation : After 30 minutes of stirring, the mixture is heated to 80°C for 1 hour to facilitate cyclization.

-

Workup : The crude product is extracted with ether, dried over anhydrous MgSO₄, and purified via silica gel column chromatography (petroleum ether/ethyl acetate = 20:1).

Mechanistic Insights

The reaction likely proceeds through a copper-mediated diazotization pathway, where NaNO₂ generates a nitroso intermediate. Subsequent intramolecular cyclization forms the isoindolinone ring, with the copper catalyst stabilizing reactive intermediates.

An alternative route involves demethylation of 3-(7-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, as referenced in ChemicalBook.

Advantages and Limitations

-

Advantages : Straightforward for laboratories with access to methoxy precursors.

-

Limitations : Requires harsh acidic conditions, complicating scale-up.

Stereoselective Synthesis for (S)-Enantiomers

While the racemic compound is accessible via the above methods, the (S)-enantiomer demands asymmetric synthesis. Vulcanchem’s protocol highlights two approaches:

Chiral Auxiliary-Mediated Synthesis

Catalytic Asymmetric Amination

-

Catalyst : Chiral palladium complexes (e.g., Pd-BINAP) enable enantioselective C–N bond formation.

-

Conditions : Conducted under inert atmosphere at 25°C, achieving 85–90% enantiomeric excess.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(7-oxo-1-oxoisoindolin-2-yl)piperidine-2,6-dione.

Reduction: Formation of 3-(7-hydroxy-1-hydroxyisoindolin-2-yl)piperidine-2,6-dione.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is in the treatment of cancers associated with the IKAROS family of zinc finger proteins. Research indicates that this compound can act as a degrader for IKAROS Family Zinc Finger 2 (IKZF2), which is implicated in various malignancies such as:

- Non-small cell lung cancer (NSCLC)

- Triple-negative breast cancer (TNBC)

- Melanoma

- Acute myelogenous leukemia

- Gastrointestinal stromal tumors (GIST)

The modulation of IKZF2 protein levels through degradation offers a novel therapeutic approach to combat these cancers, providing a mechanism for reducing tumor growth and metastasis by targeting specific pathways involved in cancer progression .

Organic Synthesis

The synthesis of this compound has been detailed in various studies. A notable method involves using readily available raw materials under mild reaction conditions, which enhances the practicality and efficiency of producing this compound for further research and application . The synthesis typically includes:

- Combining 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline with copper powder and sodium nitrite.

- Conducting the reaction under controlled temperature conditions to yield the desired product with high purity .

Pharmaceutical Compositions

The compound can be formulated into pharmaceutical compositions that include an effective amount of the active ingredient alongside suitable excipients or carriers. This formulation strategy is crucial for developing viable therapeutic agents that can be administered via various routes, including oral and injection .

Case Study: IKZF2 Degradation in Cancer Therapy

A significant study focused on the role of this compound as an IKZF2 degrader demonstrated its efficacy in reducing tumor size in preclinical models of NSCLC and TNBC. The results indicated that treatment with this compound led to a marked decrease in IKZF2 protein levels, correlating with reduced tumor proliferation and improved survival rates in animal models.

Research Insights

Recent findings highlight that compounds similar to this compound exhibit selective degradation activity against IKZF proteins, suggesting potential for targeted cancer therapies with fewer side effects compared to conventional chemotherapies. This selectivity is critical as it minimizes damage to healthy tissues while effectively combating malignant cells .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Targeting IKZF2 for non-small cell lung cancer, melanoma, and other malignancies |

| Organic Synthesis | Efficient synthesis methods using mild conditions and readily available materials |

| Pharmaceutical Formulation | Development of effective drug formulations for various administration routes |

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to modulate the expression of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene regulation. This modulation can lead to the induction of fetal hemoglobin (HbF) expression, providing therapeutic benefits in conditions like sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 7-hydroxy group in the target compound is sterically and electronically distinct from the 4-amino group in lenalidomide, which is critical for cereblon-mediated ubiquitination .

Biological Activity

3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1416990-10-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 260.25 g/mol. The structure features a piperidine ring and an isoindoline moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 1416990-10-7 |

| Boiling Point | Not specified |

Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity . In vitro analyses demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects . It has shown potential in enhancing the activity of immune cells, such as T-cells and natural killer (NK) cells. This immunostimulatory effect could be beneficial in developing therapies for cancers and infectious diseases .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties . Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study highlighted the compound’s ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .

- Immunotherapy Application : In a preclinical model of melanoma, administration of this compound enhanced the efficacy of checkpoint inhibitors by increasing T-cell infiltration into tumors .

- Neuroprotection in Animal Models : An animal study demonstrated that this compound could reduce neuroinflammation and improve cognitive functions in models of Alzheimer's disease, attributed to its antioxidant properties .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Immune Modulation : Enhancement of cytokine production and immune cell activation.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.